

# Spectroscopic and Synthetic Profile of 4-Benzoylphthalic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Benzoylphthalic acid

Cat. No.: B1267963

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of **4-Benzoylphthalic acid**. This compound serves as a valuable intermediate in the synthesis of various materials, including fluorescent dyes, optical brighteners, and photoactive polymers.<sup>[1]</sup> Due to the limited availability of experimentally derived spectroscopic data in the public domain, this guide presents predicted data generated from computational models, supplemented with general experimental protocols for data acquisition.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Benzoylphthalic acid**. These predictions are based on established algorithms and can serve as a reference for the identification and characterization of this molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **4-Benzoylphthalic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Predicted Assignment
~8.2 - 7.5	Multiplet	8H	Aromatic Protons
~11.0 - 13.0	Broad Singlet	2H	Carboxylic Acid Protons

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **4-Benzoylphthalic Acid**

Chemical Shift ( $\delta$ ) ppm	Predicted Assignment
~195	Ketone Carbon (C=O)
~170	Carboxylic Acid Carbons (COOH)
~140 - 125	Aromatic Carbons

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for **4-Benzoylphthalic Acid**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3300 - 2500 (broad)	O-H Stretch	Carboxylic Acid
~1700	C=O Stretch	Carboxylic Acid
~1680	C=O Stretch	Ketone
1600 - 1450	C=C Stretch	Aromatic Ring
~1300	C-O Stretch	Carboxylic Acid
~900	O-H Bend	Carboxylic Acid

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-Benzoylphthalic Acid**

m/z	Predicted Fragment
270.05	[M] <sup>+</sup> (Molecular Ion)
253.05	[M - OH] <sup>+</sup>
225.05	[M - COOH] <sup>+</sup>
197.06	[M - C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
149.02	[C <sub>6</sub> H <sub>4</sub> (COOH) <sub>2</sub> ] <sup>+</sup>
105.03	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77.04	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Benzoylphthalic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is necessary. Due to the lower natural abundance and sensitivity of <sup>13</sup>C, a longer acquisition time with a greater number of scans is typically required.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of **4-Benzoylphthalic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

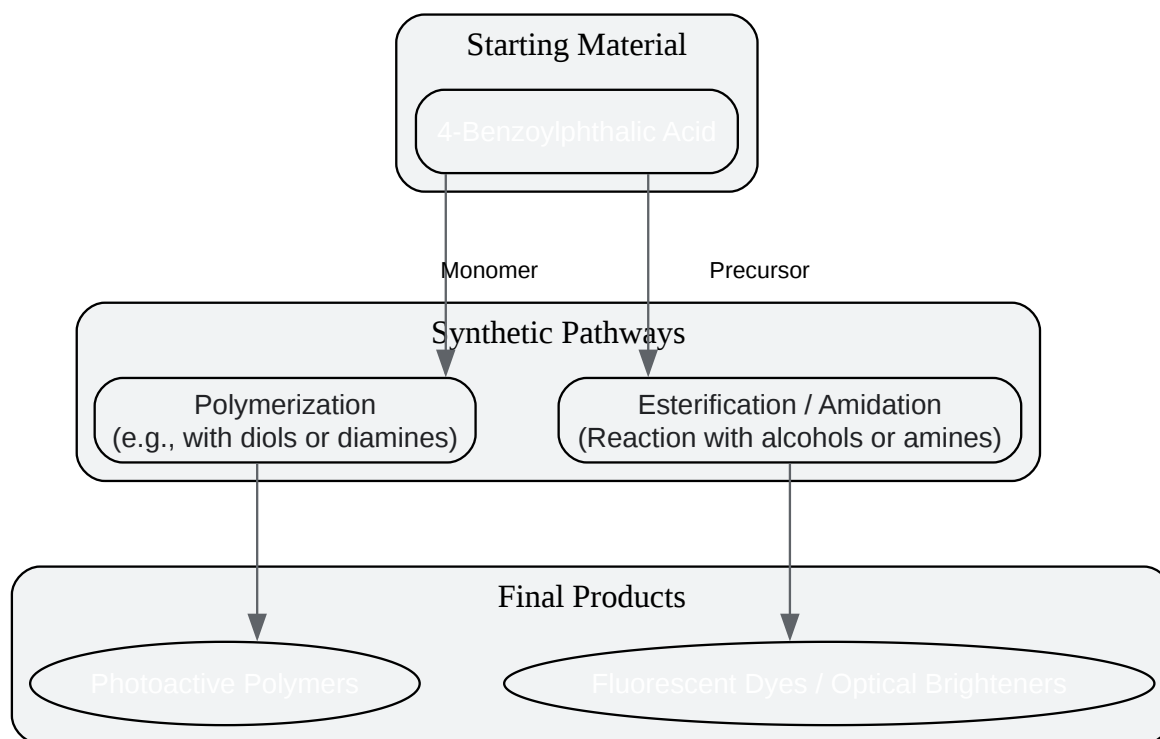
## Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **4-Benzoylphthalic acid** into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements.
- Data Acquisition:
  - Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight and identify the molecular ion peak.
  - Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information from the resulting fragment ions.

## Synthetic Workflow and Applications

**4-Benzoylphthalic acid** is a key building block in organic synthesis. Its bifunctional nature, containing both a ketone and two carboxylic acid groups, allows for a variety of chemical

transformations. A primary application is its use as a monomer or precursor in the synthesis of specialized polymers and photosensitizers.



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#### Synthetic utility of **4-Benzoylphthalic acid**.

The diagram above illustrates a simplified workflow where **4-Benzoylphthalic acid** serves as a starting material. Through processes like polymerization with diols or diamines, it can be incorporated into the backbone of photoactive polymers. Alternatively, esterification or amidation of its carboxylic acid groups can lead to the formation of fluorescent dyes and optical brighteners. These applications leverage the rigid benzophenone core, which can impart desirable photophysical properties to the final products.

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## References

- 1. 4-Benzoylphthalic Acid [myskinrecipes.com]
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